7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Deprostil is synthesized through a multi-step process involving the cyclization of a suitable precursor followed by functional group modifications. The synthetic route typically involves the following steps:
Cyclization: The precursor undergoes cyclization to form a cyclopentane ring.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclopentane ring.
Oxidation: Oxidation of the hydroxyl groups to form ketones.
Methylation: Methylation of the hydroxyl groups to introduce methyl groups at desired positions.
Industrial Production Methods
Industrial production of Deprostil involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Deprostil undergoes various chemical reactions, including:
Oxidation: Deprostil can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of Deprostil leads to the formation of alcohols.
Substitution: Substitution reactions can occur at the hydroxyl and methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various derivatives with modified functional groups.
Scientific Research Applications
Deprostil has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying prostaglandin analogs and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in the treatment of gastric ulcers and related conditions. It is also studied for its potential therapeutic effects in other diseases.
Industry: Employed in the synthesis of other prostaglandin analogs and related compounds.
Mechanism of Action
Deprostil exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on the surface of cells, leading to the activation of intracellular signaling pathways. This results in the inhibition of gastric acid secretion and promotion of mucosal protection in the stomach .
Comparison with Similar Compounds
Deprostil is compared with other prostaglandin analogs such as:
Misoprostol: Another prostaglandin analog used for similar therapeutic purposes. Deprostil has a different side effect profile and potency.
Alprostadil: Used primarily for its vasodilatory effects. Deprostil is more focused on anti-ulcer activity.
Similar Compounds
- Misoprostol
- Alprostadil
- Dinoprostone
Deprostil stands out due to its specific anti-ulcer properties and unique chemical structure, making it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C21H38O4 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H38O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h17-18,25H,3-16H2,1-2H3,(H,23,24)/t17?,18-,21?/m1/s1 |
InChI Key |
JERCJPRNXXOPNI-IDYZSHNDSA-N |
Isomeric SMILES |
CCCCCC(C)(CCC1CCC(=O)[C@@H]1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C)(CCC1CCC(=O)C1CCCCCCC(=O)O)O |
Origin of Product |
United States |
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